molecular formula C10H18N2O3 B1586093 (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid CAS No. 713522-59-9

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

Cat. No. B1586093
CAS RN: 713522-59-9
M. Wt: 214.26 g/mol
InChI Key: BOTNFCTYKJBUMU-UHFFFAOYSA-N
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Description

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. IBOPA is a derivative of piperazine, a heterocyclic compound commonly used as a building block in the synthesis of pharmaceuticals.

Scientific Research Applications

Pharmacological Effects and Clinical Potential

One notable area of research involving (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid derivatives is their potential in pharmacology and clinical treatments. Studies have explored the subjective effects of related compounds, such as TFMPP (Trifluoromethylphenylpiperazine), which has been reported to induce mild psychedelic effects similar to LSD and psilocybin. These effects include increased ratings of 'dexamphetamine-like effects', 'tension/anxiety', and 'stimulated' sensations, suggesting a complex interaction with serotonin release mechanisms (Jan et al., 2010).

Metabolic Pathways and Drug Interactions

Another area of interest is the metabolic pathways and drug interactions involving compounds structurally related to (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid. For example, the acetylation of procaine amide and its interactions with other drugs have been investigated, highlighting the importance of understanding how these compounds are metabolized and their potential impacts on treatments for various conditions (Karlsson et al., 1974).

Novel Antituberculosis Agents

Research into novel antituberculosis agents has also been conducted, with compounds such as PA-824 showing promise. These studies assess the safety, tolerability, pharmacokinetics, and early bactericidal activity of such agents, aiming to find optimal dosages for combating drug-sensitive and drug-resistant tuberculosis (Diacon et al., 2012).

Understanding Drug Efficacy and Safety

The efficacy and safety of drugs like prazosin in affecting blood pressure and heart rate have been explored, offering insights into the clinical applications and potential side effects of related compounds. These studies help to refine dosages and understand the pharmacodynamics of such drugs (Wood et al., 1976).

Mechanism of Action

The mechanism of action of “(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid” is not mentioned in the available resources . It’s possible that this compound could exhibit biological activity, but without specific studies or data, it’s difficult to predict its exact mechanism of action.

Safety and Hazards

The safety and hazards associated with “(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid” are not explicitly mentioned in the available resources . As with any chemical substance, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to local regulations and guidelines.

properties

IUPAC Name

2-[4-(2-methylpropyl)piperazin-1-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(2)7-11-3-5-12(6-4-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNFCTYKJBUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366000
Record name (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

CAS RN

713522-59-9
Record name (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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